molecular formula C14H9F3N2O2S B290227 N-(2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide

Katalognummer B290227
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: IIKGPWIQIIRGSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Wirkmechanismus

The mechanism of action of BAY 11-7082 involves the inhibition of NF-κB, a transcription factor that plays a key role in the inflammatory response, cell survival, and immune function. NF-κB is activated in response to a wide range of stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to target genes, leading to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.
BAY 11-7082 inhibits NF-κB activation by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By stabilizing IκBα, BAY 11-7082 prevents the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has a wide range of biochemical and physiological effects, depending on the context in which it is used. In the context of inflammation, it can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In the context of cancer, it can inhibit the growth and survival of cancer cells by blocking the activation of NF-κB. In the context of viral infections, it can inhibit viral replication by blocking the activation of NF-κB.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of NF-κB in various biological processes. It is also relatively easy to synthesize and has a high purity when recrystallized.
However, there are some limitations to the use of BAY 11-7082 in lab experiments. One limitation is its potential toxicity, particularly at high concentrations or with prolonged exposure. Another limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of NF-κB inhibition over time.

Zukünftige Richtungen

There are several future directions for the study of BAY 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB, which could have potential therapeutic applications in a wide range of diseases. Another direction is the investigation of the potential synergistic effects of BAY 11-7082 with other anti-inflammatory or anti-cancer agents. Finally, the potential use of BAY 11-7082 for the treatment of viral infections, particularly in combination with other antiviral agents, is an area of active research.

Synthesemethoden

The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 2-bromoacetophenone with sodium cyanide to form 2-cyanophenylacetone. This intermediate is then reacted with trifluoromethylbenzenesulfonyl chloride in the presence of a base to yield BAY 11-7082. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

BAY 11-7082 has been extensively studied for its anti-inflammatory properties, particularly in the context of diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. It works by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. By blocking NF-κB activation, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been studied for its anti-cancer effects. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, prostate, and colon cancer cells. The mechanism of action in this context is thought to involve the inhibition of NF-κB, which is often overactivated in cancer cells and contributes to their survival and proliferation.
BAY 11-7082 has also been studied for its anti-viral properties, particularly in the context of viral infections such as HIV and hepatitis B and C. It has been shown to inhibit viral replication by blocking the activation of NF-κB, which is required for viral gene expression.

Eigenschaften

Molekularformel

C14H9F3N2O2S

Molekulargewicht

326.3 g/mol

IUPAC-Name

N-(2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H9F3N2O2S/c15-14(16,17)11-5-3-6-12(8-11)22(20,21)19-13-7-2-1-4-10(13)9-18/h1-8,19H

InChI-Schlüssel

IIKGPWIQIIRGSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.